2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
Overview
Description
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It is a synthetic peptide that has been extensively researched for its potential use in treating various diseases, including cardiovascular diseases, cancer, and inflammation.
Mechanism of Action
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide selectively blocks the endothelin A receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. By blocking this receptor, this compound can reduce blood pressure, inhibit tumor growth, and reduce inflammation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce blood pressure by blocking the vasoconstrictive effects of endothelin A receptor activation. This compound can also inhibit tumor growth and metastasis by blocking the proliferative effects of endothelin A receptor activation. Additionally, this compound can reduce inflammation by blocking the pro-inflammatory effects of endothelin A receptor activation.
Advantages and Limitations for Lab Experiments
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a selective endothelin A receptor antagonist, which allows for specific targeting of this receptor. This compound is also a synthetic peptide, which allows for precise control over its structure and properties. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases, cancer, and inflammation. Another area of interest is the development of more stable analogs of this compound with longer half-lives and improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been extensively researched for its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of cardiovascular diseases, such as hypertension and heart failure. This compound has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and metastasis. Additionally, this compound has been studied for its anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-19(23-20-21-7-8-27-20)14-10-16(22-15-4-2-1-3-13(14)15)12-5-6-17-18(9-12)26-11-25-17/h1-6,9-10H,7-8,11H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOLHCYDRAOITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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